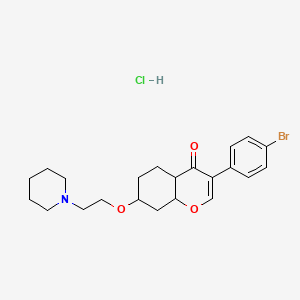

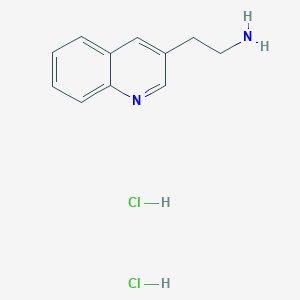

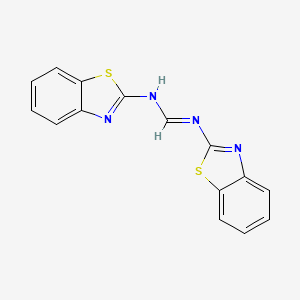

2-(Quinolin-3-yl)ethan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Quinolin-3-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2031258-65-6 . It has a molecular weight of 245.15 .

Synthesis Analysis

There are several methods for synthesizing quinoline and its analogues, which are important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12N2.2ClH/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9;;/h1-4,7-8H,5-6,12H2;2*1H .Physical And Chemical Properties Analysis

The compound has a melting point of 223-225 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Quinoline derivatives are pivotal in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. Their versatile scaffold allows for the synthesis of compounds with a broad range of biological activities. For example, quinoline-based compounds like Camptothecin have significantly impacted anticancer drug development, exhibiting mechanisms such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and modulation of nuclear receptor responsiveness. These compounds demonstrate potent anticancer potential across various cancer cell lines, highlighting their importance in therapeutic applications (Afzal et al., 2015).

Material Science

In material science, quinoline derivatives serve as building blocks for developing advanced materials. For instance, hexaazatriphenylene (HAT) derivatives, which include quinoline elements, are utilized in creating n-type semiconductors, sensors, nonlinear optical chromophores, and liquid crystals. These materials have applications in energy storage, highlighting the role of quinoline structures in the development of organic materials and nanoscience (Segura et al., 2015).

Environmental Applications

Quinoline and its derivatives are also explored for environmental applications, particularly in the degradation of pollutants. The biodegradation of quinoline, a challenge due to its stable structure, is critical for mitigating its carcinogenic, teratogenic, and mutagenic effects. Recent studies have focused on improving quinoline degradation efficiency, utilizing various technologies to fully utilize its carbon and nitrogen components without harming the environment. This research is essential for achieving the zero discharge of quinoline and its derivatives in industrial contexts (Luo et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-quinolin-3-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9;;/h1-4,7-8H,5-6,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPVFVYTTCNTCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)

![2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B2563996.png)

![N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563997.png)

![2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether](/img/structure/B2563998.png)

![2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile](/img/structure/B2563999.png)

![4-Methoxy-1-methyl-5-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2564001.png)

![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)